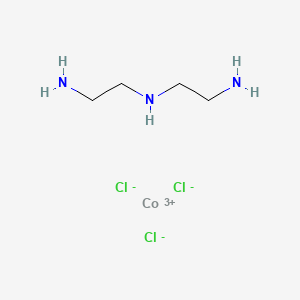
Trichlorodiethylenetriaminecobalt(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichlorodiethylenetriaminecobalt(III), also known as Trichlorodiethylenetriaminecobalt(III), is a useful research compound. Its molecular formula is C4H13Cl3CoN3 and its molecular weight is 268.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trichlorodiethylenetriaminecobalt(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trichlorodiethylenetriaminecobalt(III) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Applications
Anticancer Activity
Trichlorodiethylenetriaminecobalt(III) has been studied for its cytotoxic properties against cancer cells. Research indicates that cobalt(III) complexes can induce apoptosis in cancer cell lines, such as MCF-7 (human breast cancer) and others. The mechanism involves the disruption of cellular functions and the induction of oxidative stress, which leads to cell death .
Interaction with Proteins
Studies have shown that cobalt(III) complexes can interact with serum albumins (both human and bovine), affecting their conformation and functionality. This interaction is crucial for understanding drug delivery systems, as these proteins are significant carriers in the bloodstream . The binding affinity of these complexes can be modulated by their hydrophobicity, influencing their therapeutic efficacy.
Antimicrobial Properties
Trichlorodiethylenetriaminecobalt(III) exhibits notable antimicrobial activity against various pathogens. Its effectiveness has been demonstrated through in vitro studies against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic processes .
Catalytic Applications
Cobalt(III) complexes are also recognized for their catalytic properties in organic synthesis. They can facilitate various reactions, including oxidation and reduction processes. For instance, they have been employed in the oxidation of alcohols to aldehydes or ketones, showcasing their utility in synthetic organic chemistry .
Material Science
In material science, trichlorodiethylenetriaminecobalt(III) has potential applications in developing new materials with specific electronic or magnetic properties. Its ability to form stable complexes allows for the incorporation into polymers or other matrices, enhancing material characteristics such as conductivity or magnetic responsiveness .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Kumar et al. (2015) | Anticancer Activity | Demonstrated significant cytotoxic effects on MCF-7 cells through apoptosis induction. |
| Riyasdeen et al. (2017) | Protein Interaction | Showed that cobalt(III) complexes alter serum albumin conformation, affecting drug delivery dynamics. |
| Dinesh et al. (2018) | Antimicrobial Activity | Reported effective inhibition of bacterial growth against multiple pathogens, indicating potential as an antimicrobial agent. |
Propiedades
Número CAS |
14215-59-9 |
|---|---|
Fórmula molecular |
C4H13Cl3CoN3 |
Peso molecular |
268.45 g/mol |
Nombre IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;cobalt(3+);trichloride |
InChI |
InChI=1S/C4H13N3.3ClH.Co/c5-1-3-7-4-2-6;;;;/h7H,1-6H2;3*1H;/q;;;;+3/p-3 |
Clave InChI |
CSPVKXYEFDTFLW-UHFFFAOYSA-K |
SMILES |
C(CNCCN)N.[Cl-].[Cl-].[Cl-].[Co+3] |
SMILES canónico |
C(CNCCN)N.[Cl-].[Cl-].[Cl-].[Co+3] |
Sinónimos |
trichlorodiethylenetriaminecobalt(III) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















